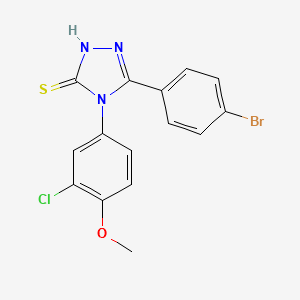

5-(4-bromophenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Bromophenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide

Biologische Aktivität

5-(4-bromophenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 721903-60-2) is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has gained attention due to their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores the biological activity of this specific triazole-thiol compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The molecular formula of this compound is C15H11BrClN3OS with a molecular weight of 396.69 g/mol. The structure includes a triazole ring and a thiol group, which contribute to its biological activity.

Mechanisms of Biological Activity

-

Anticancer Activity :

- The compound exhibits selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. Studies have shown that derivatives containing similar structures can inhibit Bcl-2 protein interactions, leading to apoptosis in cancer cells .

- The presence of the bromophenyl and methoxyphenyl groups enhances the binding affinity to target proteins involved in cancer cell survival pathways .

- Antimicrobial Properties :

- Antioxidant Activity :

Efficacy Against Cancer Cell Lines

A study evaluating the cytotoxic effects of various triazole derivatives highlighted that compounds similar to this compound showed IC50 values in the micromolar range against colorectal cancer cell lines (HT-29). The compound's ability to induce cell cycle arrest was also noted .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity:

- Bromophenyl Group : Enhances binding affinity but may exhibit variable activity depending on substitution patterns.

- Methoxy Group : Contributes to increased lipophilicity and may improve cellular uptake.

A summary of findings related to structural modifications and their impact on biological activity is presented in Table 1.

| Compound Structure | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 5k (dimethoxyphenyl) | High anticancer activity | 0.31–0.7 | Selective for Bcl-2 expressing cells |

| 5b (methoxy) | Moderate activity | N/A | Similar mechanism as above |

| 5e (bromine) | Low activity | N/A | Least effective among tested groups |

Case Studies

- Bcl-2 Inhibition : A specific analogue demonstrated potent inhibition of Bcl-2 with an IC50 value of 0.32 µM, suggesting that modifications in the phenyl substitutions can lead to enhanced therapeutic efficacy against cancers expressing this protein .

- Antimicrobial Testing : Compounds bearing triazole-thiol functionalities were tested against various microbial strains, showing moderate to high efficacy depending on the specific substituents present on the phenyl rings .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-4-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClN3OS/c1-21-13-7-6-11(8-12(13)17)20-14(18-19-15(20)22)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUWYZDYBPDNBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.